molecular formula C20H23N3OS B587951 1'-Oxo Perazine-d8 CAS No. 1246820-86-9

1'-Oxo Perazine-d8

Cat. No.: B587951
CAS No.: 1246820-86-9
M. Wt: 361.5 g/mol
InChI Key: OELLRNXFVAVVKM-DHNBGMNGSA-N
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Description

1’-Oxo Perazine-d8 is a deuterated derivative of 1’-Oxo Perazine, a compound belonging to the class of phenothiazine derivatives. These compounds are known for their diverse pharmacological activities, particularly in the field of antipsychotic medications. The deuterated form, 1’-Oxo Perazine-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to the presence of deuterium atoms which can provide more detailed insights through various analytical techniques .

Preparation Methods

The synthesis of 1’-Oxo Perazine-d8 involves several steps, starting from the appropriate phenothiazine precursor. The general synthetic route includes:

Industrial production methods typically involve large-scale synthesis using similar routes but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1’-Oxo Perazine-d8 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1’-Oxo Perazine-d8 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Oxo Perazine-d8 involves its interaction with dopamine receptors in the brain. It acts as an antagonist at the D2 dopamine receptors, which helps in reducing the symptoms of psychosis. The presence of deuterium atoms does not significantly alter the pharmacological activity but provides a tool for detailed mechanistic studies through isotopic labeling .

Comparison with Similar Compounds

1’-Oxo Perazine-d8 is compared with other similar compounds such as:

The uniqueness of 1’-Oxo Perazine-d8 lies in its specific deuterium labeling, which allows for more precise analytical studies compared to non-deuterated analogs .

Properties

CAS No.

1246820-86-9

Molecular Formula

C20H23N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

1-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-1-one

InChI

InChI=1S/C20H23N3OS/c1-21-12-14-22(15-13-21)20(24)10-11-23-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)23/h2-9H,10-15H2,1H3/i12D2,13D2,14D2,15D2

InChI Key

OELLRNXFVAVVKM-DHNBGMNGSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H]

SMILES

CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42

Synonyms

1-Methyl-4-(3-phenothiazin-10-ylpropionyl)piperazine-d8;  1-methyl-4-[1-oxo-3-(10H-phenothiazin-10-yl)propyl]piperazine-d8;  1-(4-Methyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-1-propanone-d8; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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